BCR-ABL fusion protein (b3a2) (920-936)
Description
Contextualization of Oncogenic Kinases in Cellular Regulation
Protein kinases are enzymes that play a fundamental role in cellular regulation by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. frontiersin.org This signaling mechanism is tightly controlled in healthy cells to govern essential processes like cell growth, proliferation, differentiation, and apoptosis (programmed cell death). nih.govnih.govbioengineer.org Oncogenic kinases are mutated or aberrantly expressed versions of these proteins that escape normal regulatory control. nih.gov This dysregulation leads to the constitutive, or "always on," activation of signaling pathways that drive uncontrolled cell division and survival, which is a hallmark of cancer. nih.govmayoclinic.org These oncogenic signals can be a primary event, caused by a direct mutation in the kinase gene, or a secondary event where the kinase mediates signals from other oncogenic alterations. nih.gov The central role of oncogenic kinases in tumorigenesis makes them significant targets for the development of anti-cancer therapies. frontiersin.orgnih.gov
Genesis and Molecular Diversity of BCR-ABL Fusion Protein Isoforms
The BCR-ABL fusion protein is a quintessential example of an oncogenic kinase. Its formation and the resulting molecular variations are central to the pathogenesis of specific leukemias.
The BCR-ABL oncoprotein is the product of a specific genetic abnormality known as the Philadelphia chromosome. nih.gov This abnormal chromosome is formed through a reciprocal translocation between the long arms of human chromosome 9 and chromosome 22. wikipedia.orgyoutube.comnih.gov This event, designated as t(9;22)(q34;q11), involves the breaking of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9 and the breakpoint cluster region (BCR) gene on chromosome 22. wikipedia.orgyoutube.com The subsequent exchange and fusion of these gene fragments create a new, hybrid BCR-ABL1 gene on the shortened derivative chromosome 22, which is referred to as the Philadelphia chromosome. mayoclinic.orgwikipedia.orgyoutube.com This fusion gene encodes the BCR-ABL protein, a constitutively active tyrosine kinase that drives the uncontrolled cell growth characteristic of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL). mayoclinic.orgwikipedia.orgnih.gov
The precise location of the breakpoints within the BCR and ABL1 genes can vary, leading to the production of different BCR-ABL protein isoforms. nih.govtums.ac.ir The most common breakpoints in CML occur within the Major Breakpoint Cluster Region (M-bcr) of the BCR gene. researchgate.netxiahepublishing.com This leads to two primary transcript variants: b3a2 and b2a2. nih.gov
b3a2 (e14a2): This variant arises from the fusion of exon 14 of the BCR gene to exon 2 of the ABL1 gene. nih.govresearchgate.net
b2a2 (e13a2): This variant is formed when exon 13 of the BCR gene fuses with exon 2 of the ABL1 gene. nih.govresearchgate.net
Both the b3a2 and b2a2 transcripts are translated into a 210 kDa oncoprotein, commonly referred to as p210 BCR-ABL. nih.govresearchgate.netxiahepublishing.com Although both isoforms result in a protein of the same approximate size, the b3a2 variant contains an additional 25 amino acids encoded by BCR exon 14. nih.gov Globally, the b3a2 transcript is the most frequently observed variant in CML patients, followed by the b2a2 transcript. nih.govtums.ac.ircaspjim.com
| Feature | b3a2 Isoform | b2a2 Isoform |
| BCR Gene Breakpoint | Exon 14 (e14) nih.govresearchgate.net | Exon 13 (e13) nih.govresearchgate.net |
| ABL1 Gene Breakpoint | Exon 2 (a2) nih.govresearchgate.net | Exon 2 (a2) nih.govresearchgate.net |
| Resulting Transcript | b3a2 or e14a2 nih.govnih.gov | b2a2 or e13a2 nih.govnih.gov |
| Protein Product | p210 BCR-ABL nih.govxiahepublishing.com | p210 BCR-ABL nih.govxiahepublishing.com |
| Key Distinction | Contains an additional 25 amino acids from BCR exon 14 compared to b2a2. nih.gov | Lacks the 25 amino acids from BCR exon 14. nih.gov |
Significance of the b3a2 Junction and the (920-936) Region within the ABL Kinase Domain
The fusion of BCR exon 14 with ABL1 exon 2 in the b3a2 isoform creates a unique amino acid sequence at the junction of the two protein fragments. This junctional region, which is not present in any normal protein in the human body, is of significant scientific and clinical interest. The specific peptide sequence designated as BCR-ABL fusion protein (b3a2) (920-936) represents this unique, tumor-specific epitope.
The novelty of this fusion sequence makes it a prime target for the immune system. Research has demonstrated that peptides spanning the b3a2 junction can be recognized by the immune system, opening avenues for targeted therapies. nih.govnih.gov Because this sequence is exclusive to cancer cells, therapies directed against it have the potential to be highly specific, minimizing damage to healthy cells.
| Research Focus | Key Findings | Source |
| Cytotoxic T-Cell (CTL) Response | Peptides derived from the b3a2 BCR-ABL junction can be presented by cancer cells and stimulate a specific, HLA-restricted CTL response against them. This suggests that these junctional peptides could be used to generate an autologous anti-leukemic immune response. | nih.gov |
| Antibody Recognition | A polyclonal antiserum raised against a synthetic peptide corresponding to the b3a2 fusion point was shown to specifically recognize and bind to the p210bcr-abl protein in leukemic cells from a Philadelphia-chromosome-positive patient. This demonstrates the immunogenic potential of the junctional epitope. | nih.govpopline.org |
The (920-936) amino acid region is therefore highly significant as it constitutes a unique molecular signature of cancer cells expressing the b3a2 BCR-ABL oncoprotein. Its existence as a neoantigen provides a specific target for the development of immunotherapies aimed at selectively eliminating malignant cells in patients with CML and ALL.
Properties
sequence |
ATGFKQSSKALQRPVAS |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
BCR-ABL fusion protein (b3a2) (920-936) |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of the Bcr Abl B3a2 920 936 Region
Structural Integration of the (920-936) Segment within the ABL Kinase Domain
The region encompassing amino acids 920-936 is a critical component of the ABL kinase domain, also known as the SH1 domain. nih.govresearchgate.net Its proper folding and interaction with other domains are essential for the regulation of kinase activity. In the context of the BCR-ABL fusion, alterations in these interactions contribute to its constitutive activation.
Interplay with SH2 and SH3 Regulatory Domains
The ABL kinase is regulated by its own N-terminal Src homology 2 (SH2) and Src homology 3 (SH3) domains. nih.govresearchgate.net In the normal c-Abl protein, these domains maintain the kinase in an inactive, or autoinhibited, state. nih.gov The SH3 domain, which binds to proline-rich sequences, interacts with the linker region connecting the SH2 and kinase domains. nih.govresearchgate.net This interaction is crucial for keeping the kinase in a closed, inactive conformation. researchgate.netyoutube.com
The SH2 domain binds to phosphorylated tyrosine residues and also plays a role in autoinhibition. researchgate.netcore.ac.uk The crystal structure of the c-Abl regulatory region reveals direct contact between the SH3 and SH2 domains, suggesting a mechanism for communication and mutual influence on their respective functions. core.ac.uk This intramolecular assembly is disrupted in BCR-ABL, leading to constitutive kinase activity. The coiled-coil domain from BCR mediates oligomerization, which is thought to disrupt the autoinhibited conformation through intermolecular autophosphorylation. nih.gov
Conformational States and Allosteric Transitions Influenced by the (920-936) Region
The transition between inactive and active states of the ABL kinase is a dynamic process involving significant conformational changes. The 920-936 region, as part of the kinase domain, is intrinsically involved in these allosteric transitions.
Autoinhibition Mechanism and Its Aberration in BCR-ABL (b3a2)
In its autoinhibited state, the c-Abl protein exists in a compact, inactive conformation where the SH3 and SH2 domains dock onto the kinase domain, restricting its flexibility. nih.gov A key interaction involves the SH3 domain binding to a proline-rich linker between the SH2 and kinase domains. nih.govresearchgate.net The fusion with BCR in the b3a2 variant disrupts this autoinhibitory mechanism. The N-terminal coiled-coil domain of BCR promotes oligomerization, leading to intermolecular autophosphorylation and the disruption of the SH3-linker interaction, which in turn results in full catalytic activation. nih.gov This circumvents the normal regulatory control, leading to the oncogenic activity of BCR-ABL. nih.govresearchgate.net
Computational and Experimental Methodologies for Structural Elucidation
A variety of techniques have been employed to understand the complex structure and dynamics of the BCR-ABL protein.
Experimental Methods:
X-ray Crystallography: This technique has been fundamental in determining the three-dimensional structures of the ABL kinase domain and its regulatory SH2 and SH3 domains, providing insights into the autoinhibition mechanism. researchgate.netcore.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to study the dynamic properties of the protein and its domains, including the interactions between the SH2 and SH3 domains. pnas.org
Mass Spectrometry (MS): Quantitative iTRAQ MS analysis has been used to study the composition of BCR-ABL protein complexes and how they are affected by tyrosine kinase inhibitors. nih.gov Analysis of the phosphotyrosine proteome by mass spectrometry has also revealed differential phosphorylation patterns among various Bcr-Abl mutants. nih.gov
Mutagenesis: Site-directed mutagenesis has been crucial in identifying key residues and domains involved in kinase activation, autoinhibition, and transformation. nih.govnih.gov
Computational Methods:
Molecular Dynamics (MD) Simulations: Extensive MD simulations have been used to decipher the atomic-level details of the transitions between the autoinhibited and active states of c-Abl, highlighting the role of allostery. nih.gov
Drug Docking and Binding Free Energy Calculations: These computational approaches have been used to predict drug resistance mutations and to guide the design of new inhibitors targeting BCR-ABL. nih.govresearchgate.netbiorxiv.org
| Methodology | Key Findings Related to BCR-ABL Structure | References |
| X-ray Crystallography | Determined the structure of the Abl regulatory region (SH3-SH2), revealing intramolecular contacts. | core.ac.uk |
| Showed the SH3 domain binds to the SH2-kinase linker in the down-regulated state. | researchgate.net | |
| NMR Spectroscopy | Revealed conformational freedom in the interaction between Abl SH3 and Crk SH2 domains. | pnas.org |
| Mass Spectrometry | Identified proteins interacting with BCR-ABL and quantified changes upon inhibitor treatment. | nih.gov |
| Showed differential phosphorylation patterns among Bcr-Abl kinase domain mutants. | nih.gov | |
| Site-Directed Mutagenesis | Demonstrated that oligomerization-disrupting mutations impair kinase activity, which is restorable by SH3 mutations. | nih.gov |
| Identified regulatory domain mutations that can confer imatinib (B729) resistance. | nih.gov | |
| Molecular Dynamics | Elucidated the allosteric regulation of c-Abl autoinhibition and activation. | nih.gov |
| Computational Modeling | Predicted drug resistance mutations and guided the design of new BCR-ABL inhibitors. | nih.govresearchgate.netbiorxiv.org |
Molecular Dynamics Simulations and Homology Modeling
Molecular dynamics (MD) simulations and homology modeling are powerful computational tools used to study the structure and dynamics of proteins like BCR-ABL. nih.govembnet.org These methods provide insights into how the protein moves and changes shape, which is crucial for its function and for designing drugs that can inhibit it.
General Findings for the BCR-ABL Kinase Domain:
MD simulations have been extensively applied to the kinase domain of the BCR-ABL protein to understand the mechanisms of drug resistance. plos.orgresearchgate.net These studies often focus on how mutations in the kinase domain alter its conformational dynamics, affecting the binding of inhibitors like imatinib. For instance, simulations have revealed that some mutations can stabilize the active conformation of the kinase, making it difficult for inhibitors that bind to the inactive state to be effective. embnet.org
Homology modeling is often used to generate a three-dimensional structure of a protein when an experimental structure is not available. For BCR-ABL, models are typically based on the known crystal structures of the ABL kinase domain. nih.gov These models serve as the starting point for MD simulations to explore the protein's dynamic behavior.
Advanced Spectroscopic and Biophysical Characterization Techniques
A variety of advanced spectroscopic and biophysical techniques are employed to characterize the structure and function of proteins like BCR-ABL. These methods can provide information on the protein's secondary structure, folding, stability, and interactions with other molecules.
Commonly Used Techniques for Protein Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can determine the three-dimensional structure of proteins in solution and provide information about their dynamics at an atomic level. google.comjustia.com
Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of proteins, such as the content of alpha-helices and beta-sheets. google.comjustia.com
X-ray Crystallography: This technique can provide high-resolution three-dimensional structures of proteins in their crystalline state. The structure of the ABL kinase domain has been solved using this method, providing a basis for understanding BCR-ABL. nih.gov
Fluorescence Spectroscopy: This method can be used to study protein folding and conformational changes, as well as binding interactions.
Kinase Activity and Post Translational Regulation Involving the Bcr Abl B3a2 920 936 Region
Contribution of the (920-936) Segment to Constitutive Tyrosine Kinase Activity
The fusion of BCR sequences to the ABL kinase results in the loss of the N-terminal cap of ABL1, a key element in autoinhibition. nih.gov This loss, combined with the oligomerization induced by the BCR coiled-coil domain, forces the kinase into a permanently "on" state, leading to uncontrolled cell proliferation and resistance to apoptosis. nih.govnih.gov The (920-936) region, situated within the kinase domain, is fundamentally involved in this dysregulated activity by participating in phosphorylation events and substrate binding. The elevated kinase activity leads to the activation of multiple downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which are crucial for cellular transformation. nih.govmdpi.com
Autophosphorylation is a key mechanism for the activation of ABL kinases. nih.gov In the BCR-ABL oncoprotein, this process occurs in trans between oligomerized fusion proteins, leading to sustained kinase activation. nih.govbiorxiv.org Several tyrosine residues serve as critical autophosphorylation sites, and their phosphorylation status dictates the protein's conformational state and accessibility.
A primary autophosphorylation site in ABL1 is Tyrosine 412 (Tyr412), located in the activation loop (A-loop). nih.gov Phosphorylation of this site is essential for switching the kinase from an inactive to an active conformation. nih.gov Another significant, albeit distant, regulatory site is Tyrosine 89 (Tyr89) in the SH3 domain. nih.govbiorxiv.org Phosphorylation here can disassemble the autoinhibited conformation, which is particularly relevant in resistance to certain inhibitors. nih.govbiorxiv.org A mutation at another autophosphorylation site, Y793F, was shown to reduce the transforming and anti-apoptotic capabilities of BCR-ABL when combined with other mutations. nih.gov
The (920-936) region is part of the C-terminal lobe that houses the substrate-binding site and is allosterically connected to the A-loop. While direct autophosphorylation within the 920-936 sequence itself is not prominently documented, its conformation and the accessibility of the broader substrate-binding area are directly influenced by the phosphorylation status of key sites like Tyr412. The phosphorylation of the A-loop stabilizes an open, active conformation, making the substrate-binding region, including the 920-936 segment, accessible to downstream targets.
Table 1: Key Autophosphorylation and Regulatory Sites in BCR-ABL
| Phosphorylation Site | Location/Domain | Function in Kinase Regulation | Reference |
| Tyr412 | Activation Loop (A-loop) | Essential for switching to the active conformation. | nih.gov |
| Tyr89 | SH3 Domain | Disassembles the autoinhibited conformation upon phosphorylation. | nih.govbiorxiv.org |
| Tyr793 | Kinase Domain (C-lobe) | Contributes to transforming and anti-apoptotic activities. | nih.gov |
| Tyr177 | BCR Domain | GRB2 binding site; links BCR-ABL to Ras signaling. | nih.gov |
The (920-936) region is a critical component of the kinase's substrate recognition machinery. nih.gov Its sequence contributes to the binding and correct orientation of substrate proteins for phosphotransfer. The importance of this region in substrate interaction is highlighted by the development of "abltide," an optimal peptide substrate for Abl kinase that was derived from this sequence. nih.gov
The dynamics of phosphorylation are quantified by the Michaelis-Menten constant (Km), which reflects the affinity of the kinase for its substrate. Abltide exhibits a high affinity for the Abl kinase, with a Km value reported to be between 4 µM and 21 µM. nih.gov This is significantly lower than the Km for other canonical substrates like CRKL (134 µM), indicating that the sequence within the 920-936 region is highly optimized for binding. nih.gov BCR-ABL's constitutive activity leads to the phosphorylation of a host of cellular substrates, including adapter proteins like SHC, which, upon phosphorylation, links the oncoprotein to the GRB2-SOS complex and activates the Ras pathway. nih.gov Research has also shown that peptides derived from the 920-936 region can act as competitive inhibitors, underscoring the segment's central role in substrate binding. nih.gov
Allosteric Regulation Modulated by the (920-936) Region and Proximal Domains
Allosteric regulation is a critical mechanism for controlling ABL kinase activity. In the native c-Abl protein, this is achieved through an autoinhibitory process where the N-terminal myristoylated cap binds to a pocket on the C-terminal lobe of the kinase domain. nih.govresearchgate.net This interaction, along with the binding of the SH2 and SH3 domains, locks the kinase in an inactive conformation. nih.govresearchgate.net In BCR-ABL, the loss of this N-terminal cap leads to the disruption of this autoinhibition, resulting in a constitutively active enzyme. nih.govnih.gov The (920-936) region, being part of the C-terminal lobe that contains this allosteric pocket, is integral to this regulatory mechanism.
The myristoyl binding pocket is a key allosteric site located on the C-lobe of the ABL kinase domain, in proximity to the 920-936 region. nih.govnih.gov In c-Abl, the binding of the N-terminal myristoyl group to this pocket induces a conformational change that stabilizes the inactive state. researchgate.net The absence of this myristoyl group in the BCR-ABL fusion protein prevents this autoinhibition, leaving the kinase constitutively active. nih.govmdpi.com
The significance of this allosteric site is highlighted by the mechanism of action of allosteric inhibitors like asciminib (B605619) (ABL001). nih.gov These drugs are designed to specifically bind to the myristoyl pocket, effectively mimicking the function of the lost myristoyl group. nih.gov This binding locks the BCR-ABL protein in an inactive conformation, providing a therapeutic mechanism distinct from ATP-competitive inhibitors. nih.govnih.gov The conformational control exerted from this pocket is transmitted across the kinase domain to the ATP-binding site in the N-lobe, demonstrating a classic allosteric regulatory network. nih.govresearchgate.net
In normal c-Abl, intramolecular interactions involving the SH3 and SH2 domains are crucial for maintaining the autoinhibited state. nih.gov These domains act as regulatory modules that "clamp" the kinase domain in an inactive conformation. nih.govresearchgate.net The fusion with BCR disrupts these intramolecular interactions, contributing to the kinase's constitutive activation. nih.gov
Furthermore, the BCR-ABL protein's activity is modulated by its binding to various adapter proteins that link it to downstream signaling cascades. A key interaction is the binding of the GRB2 adapter protein to the phosphorylated tyrosine 177 (Y177) residue within the BCR portion of the fusion protein. nih.gov This interaction is critical for activating the Ras signaling pathway and is essential for the transforming ability of BCR-ABL. nih.gov While direct binding of regulatory proteins to the 920-936 segment is not explicitly detailed, this region's structural integrity and conformation are allosterically linked to the binding events occurring at the SH2 domain and other docking sites on the oncoprotein.
Other Post-Translational Modifications Affecting the (920-936) Region
Beyond phosphorylation, the BCR-ABL protein is subject to other post-translational modifications (PTMs) that can influence its function and stability. While specific modifications within the 920-936 sequence are not extensively characterized, the protein as a whole can undergo various changes typical of eukaryotic cells. google.comjustia.comjustia.com
Ubiquitination and Proteasomal Degradation Pathways
The ubiquitin-proteasome pathway (UPP) is a primary mechanism for the degradation of the BCR-ABL protein. nih.gov This process involves the tagging of BCR-ABL with ubiquitin molecules, which marks it for destruction by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. haematologica.org The stability of BCR-ABL is thus a result of a dynamic balance between the actions of ubiquitin ligases (E3s), which attach ubiquitin, and deubiquitinating enzymes (DUBs), which remove it.
Several E3 ubiquitin ligases have been identified to play a role in BCR-ABL degradation. The c-CBL E3 ligase, for instance, mediates the ubiquitination of the mature, phosphorylated form of BCR-ABL. nih.govgrafiati.com Another E3 ligase, the carboxyl terminus of Hsc70-interacting protein (CHIP), is involved in degrading immature forms of the BCR-ABL protein. grafiati.com The interaction between these ligases and BCR-ABL is crucial for its turnover. For example, the protein Bag1 (Bcl-2-associated athanogene-1) can bind to immature BCR-ABL and, by inhibiting the chaperone Hsc70, promotes CHIP-mediated ubiquitination and subsequent proteasomal degradation. grafiati.com
Conversely, deubiquitinating enzymes can counteract this process and stabilize the oncoprotein. The ubiquitin-specific protease 7 (USP7) has been shown to interact with BCR-ABL, blocking its polyubiquitination and subsequent degradation. nih.gov Knockdown of USP7 leads to increased BCR-ABL degradation and suppresses its downstream signaling. nih.gov This highlights the therapeutic potential of targeting these pathways. Indeed, proteolysis-targeting chimeras (PROTACs) have been developed as a novel therapeutic strategy. These molecules are designed to bring BCR-ABL into close proximity with an E3 ligase, thereby inducing its ubiquitination and proteasomal degradation. elifesciences.orgnih.gov
The process of ubiquitination can be influenced by other post-translational modifications. Neddylation, the attachment of the ubiquitin-like protein NEDD8, competes with ubiquitination. The protein RAPSYN, for example, can compete with the E3 ligase c-CBL for binding to BCR-ABL, leading to neddylation which enhances the protein's stability by preventing its proteasomal degradation. elifesciences.org
Table 1: Key Molecules in the Ubiquitination and Proteasomal Degradation of BCR-ABL
| Molecule | Type | Function in BCR-ABL Regulation |
| c-CBL | E3 Ubiquitin Ligase | Mediates ubiquitination of mature, phosphorylated BCR-ABL, targeting it for degradation. nih.govgrafiati.com |
| CHIP | E3 Ubiquitin Ligase | Mediates ubiquitination of immature BCR-ABL proteins. grafiati.com |
| USP7 | Deubiquitinating Enzyme | Interacts with and stabilizes BCR-ABL by removing ubiquitin tags, preventing its degradation. nih.gov |
| Bag1 | Co-chaperone | Promotes CHIP-mediated degradation by binding to immature BCR-ABL. grafiati.com |
| RAPSYN | Neddylation E3 Ligase | Competes with c-CBL for binding to BCR-ABL, leading to neddylation and stabilization. elifesciences.org |
Molecular Mechanisms of Autophagic Degradation
Autophagy is a catabolic process where cellular components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the contents. nih.govjcancer.org While BCR-ABL signaling can suppress autophagy to promote cancer cell survival, under certain conditions, autophagy can be induced to degrade the BCR-ABL protein itself. nih.govnih.govhaematologica.org
The BCR-ABL kinase influences autophagy through multiple signaling pathways. It can activate the PI3K/AKT/mTOR pathway, which is a major negative regulator of autophagy. nih.govmdpi.com By stimulating this pathway, BCR-ABL generally inhibits autophagy, thus supporting the survival of leukemic cells. nih.gov Furthermore, BCR-ABL can directly interact with and phosphorylate key autophagy-regulating proteins. A notable example is BECLIN-1, a central component of the autophagy initiation complex. BCR-ABL phosphorylates BECLIN-1 on tyrosine residues Y233 and Y352. haematologica.org This phosphorylation event alters the composition of the BECLIN-1 complex, leading to the suppression of autophagy. haematologica.org
Despite this general suppression, certain therapeutic agents can induce autophagy-mediated degradation of BCR-ABL. Compounds such as arsenic trioxide (As₂O₃) and the tyrosine kinase inhibitor (TKI) imatinib (B729) have been shown to trigger this degradation pathway. jcancer.org During this process, BCR-ABL is observed to interact with the autophagosome cargo protein p62/SQSTM1, which facilitates the delivery of ubiquitinated proteins to the autophagosome for degradation. nih.govjcancer.org Following imatinib treatment, BCR-ABL has also been found to co-localize with the autophagy markers LC3 and GABARAP, further confirming its degradation via this pathway. nih.gov
The induction of autophagy in response to TKIs can be a double-edged sword. While it can lead to the degradation of BCR-ABL, it can also serve as a pro-survival mechanism for cancer cells under the stress of treatment, allowing them to become metabolically dormant and persist. nih.gov Therefore, the genetic or pharmacological inhibition of this survival-associated autophagy can enhance the efficacy of TKI-induced cell death in CML cells. nih.gov
Table 2: Key Molecules and Pathways in the Autophagic Degradation of BCR-ABL
| Molecule/Pathway | Role in Autophagy | Interaction with BCR-ABL |
| PI3K/AKT/mTOR | Negative regulatory pathway | Activated by BCR-ABL to suppress autophagy. nih.govmdpi.com |
| BECLIN-1 | Core autophagy protein | Directly phosphorylated by BCR-ABL at Y233 and Y352, leading to autophagy suppression. haematologica.org |
| p62/SQSTM1 | Autophagy cargo receptor | Interacts with BCR-ABL to facilitate its encapsulation into autophagosomes for degradation. nih.govjcancer.org |
| LC3 / GABARAP | Autophagosome markers | Co-localize with BCR-ABL during drug-induced autophagic degradation. nih.gov |
Molecular Interactions and Signal Transduction Pathways of Bcr Abl B3a2 920 936
Direct and Indirect Protein-Protein Interactions Mediated by the ABL Kinase Domain
The transforming capacity of the BCR-ABL protein is fundamentally linked to its ability to form a stable multi-protein signaling complex. nih.gov This complex is assembled and stabilized through numerous direct and indirect interactions involving the ABL kinase domain and other regions of the fusion protein. nih.govresearchgate.net The fusion results in the replacement of the ABL protein's native cap domain with the BCR oligomerization domain. youtube.com This change destabilizes the closed, inactive conformation of the ABL kinase and promotes an open, active state. youtube.com This constitutive activity leads to autophosphorylation, creating docking sites for a host of downstream signaling molecules. youtube.com
Binding to Adaptor Proteins (e.g., GRB2, CRKL, SHC, CBL, DOK)
The BCR-ABL oncoprotein directly engages with a variety of adaptor proteins, which lack enzymatic activity themselves but are crucial for recruiting other signaling molecules into the complex. Co-immunoprecipitation experiments have confirmed that BCR-ABL forms stable associations with adaptor proteins such as CRKL, SHC, c-CBL, and p62DOK. nih.gov
The interaction with Growth factor receptor-bound protein 2 (GRB2) is particularly well-characterized. Autophosphorylation of the BCR-ABL protein at tyrosine 177 (Y177) within the BCR-derived sequence creates a direct binding site for the SH2 domain of GRB2. mdpi.comembopress.org This interaction is a critical initiating event for downstream signaling. mdpi.com
The proto-oncoprotein c-CBL binds directly to the SH2 domain of BCR-ABL, an interaction that is dependent on the tyrosine phosphorylation of c-CBL itself. nih.gov However, the association between BCR-ABL and c-CBL is complex, as it can persist even when the direct SH2 binding site on BCR-ABL is deleted, suggesting indirect interactions also play a role. nih.gov One such indirect link is mediated by CRKL (Crk-like protein), an adapter protein that binds directly to BCR-ABL and also to tyrosine-phosphorylated c-CBL. nih.gov
Studies using a mutant version of BCR-ABL, in which the direct binding sites for GRB2, c-CBL, and CRKL were mutated, showed a significant reduction, though not complete elimination, of these interactions. nih.govresearchgate.net This highlights the redundancy and complexity of the protein associations within the BCR-ABL signalosome. nih.gov
Table 1: Key Adaptor Proteins Interacting with BCR-ABL
| Adaptor Protein | Binding Mechanism | Reference |
|---|---|---|
| GRB2 | Binds to phosphorylated Tyrosine 177 (Y177) in the BCR region of BCR-ABL via its SH2 domain. | mdpi.comembopress.org |
| CRKL | Binds directly to a proline-rich region in BCR-ABL and also to phosphorylated c-CBL. | researchgate.netnih.gov |
| SHC | Forms a stable complex with BCR-ABL. | nih.gov |
| c-CBL | Binds directly to the SH2 domain of BCR-ABL when tyrosine-phosphorylated; also interacts indirectly via CRKL. | researchgate.netnih.gov |
| p62DOK | Forms a stable complex with BCR-ABL. | nih.gov |
Molecular Basis of Multi-Protein Complex Assembly
The assembly of the BCR-ABL multi-protein complex is a dynamic process stabilized by a web of interconnected direct and indirect interactions. nih.govresearchgate.net The constitutive kinase activity of BCR-ABL is the engine of this process, creating phosphotyrosine residues that serve as docking sites for SH2 domain-containing proteins like GRB2, CRKL, and CBL. nih.govnih.gov
The structure of this signaling hub is highly redundant. For instance, c-CBL interacts with BCR-ABL both directly through the ABL SH2 domain and indirectly, where it is brought into the complex by CRKL. researchgate.netnih.gov This redundancy ensures the stability and robustness of the signaling output. The oligomerization of BCR-ABL protein molecules into dimers and potentially higher-order structures further enhances this process by bringing multiple kinase domains into close proximity, facilitating trans-autophosphorylation and amplifying the creation of docking sites. youtube.com This intricate network of interactions effectively rewires the cell's signaling architecture, concentrating signaling molecules around the active kinase to drive malignant transformation. researchgate.net
Aberrant Activation of Downstream Signaling Cascades
The formation of the BCR-ABL multi-protein complex leads to the constitutive and aberrant activation of several downstream signaling pathways that are normally tightly regulated. mdpi.com These pathways control critical cellular processes such as proliferation, survival, and differentiation. escholarship.org The primary p210 BCR-ABL protein, which includes the common b3a2 and b2a2 variants, is known to activate multiple pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. nih.gov The b3a2 transcript, specifically, encodes a 210-kDa protein that differs by 25 amino acids from the b2a2 variant and has been associated with higher platelet counts in CML patients, suggesting potential nuances in its biological effects. nih.govtrupcr.com
Ras/MAPK Pathway Activation
The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation and is a major target of BCR-ABL. escholarship.orgnih.gov Activation is initiated by the recruitment of the GRB2-SOS complex to the phosphorylated Y177 residue of BCR-ABL. mdpi.comresearchgate.net The Son of sevenless (SOS) protein is a guanine (B1146940) nucleotide exchange factor that activates Ras by promoting the exchange of GDP for GTP. mdpi.comembopress.org
Once activated, Ras triggers a phosphorylation cascade involving RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-regulated kinase). mdpi.comresearchgate.net The persistent activation of this pathway by BCR-ABL is critical for the transformation of myeloid cells. nih.gov Research has also identified an alternative mechanism for Ras activation through a PLCG1/DAG/RasGRP4 signaling axis, further emphasizing the multiple ways BCR-ABL ensures the continuous stimulation of this pro-proliferative pathway. escholarship.org
PI3K/Akt Pathway Modulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. BCR-ABL constitutively activates this pathway, contributing significantly to the anti-apoptotic character of CML cells. nih.gov This activation can occur through several mechanisms. BCR-ABL can phosphorylate adaptor proteins like CRKL, which in turn recruit and activate PI3K. researchgate.net The recruitment of the GRB2-associated-binding protein 2 (GAB2) to the BCR-ABL complex also plays a role in PI3K activation. researchgate.net
Once active, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. researchgate.net Activated Akt then phosphorylates a range of downstream targets to promote survival, for example by inhibiting the pro-apoptotic protein BAD and the cell cycle inhibitor p27, and by activating the pro-survival transcription factor NF-κB. researchgate.netnih.gov Studies have also shown that BCR-Abl can increase intracellular reactive oxygen species (ROS), which can enhance PI3K/Akt signaling by inhibiting phosphatases that normally suppress the pathway. nih.gov The importance of this pathway is underscored by findings that a BCR-ABL mutant unable to efficiently activate the PI3-kinase pathway fails to induce leukemia. nih.gov
JAK/STAT Pathway Dysregulation
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is essential for normal hematopoiesis, and its dysregulation by BCR-ABL is a key factor in CML pathogenesis. nih.govnih.gov The BCR-ABL oncoprotein leads to the constitutive activation of JAK family members, particularly JAK2, which then phosphorylate STAT proteins, primarily STAT5. nih.govnih.gov
Upon phosphorylation, STAT5 proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell cycle progression, proliferation, and the inhibition of apoptosis. nih.gov The activation of STAT5 is a direct consequence of BCR-ABL's kinase activity and appears to be a very robust signaling event. nih.gov Interestingly, when the binding sites for adaptors that link to the Ras/MAPK and PI3K/Akt pathways are mutated, STAT5 phosphorylation remains intact, suggesting it may be a more direct or parallel downstream effect of BCR-ABL activation. nih.gov This persistent activation of STAT signaling is crucial for the survival and proliferation of the leukemic clone. nih.gov
Table 2: Downstream Signaling Pathways Dysregulated by BCR-ABL (b3a2)
| Pathway | Key Mediators | Cellular Outcome | Reference |
|---|---|---|---|
| Ras/MAPK | GRB2, SOS, Ras, RAF, MEK, ERK | Increased cell proliferation and differentiation | mdpi.comescholarship.orgnih.govresearchgate.net |
| PI3K/Akt | CRKL, GAB2, PI3K, Akt, NF-κB | Enhanced cell survival, inhibition of apoptosis, proliferation | researchgate.netnih.govnih.gov |
| JAK/STAT | JAK2, STAT5 | Increased proliferation, inhibition of apoptosis, dysregulated hematopoiesis | nih.govnih.gov |
Molecular Impact on Cellular Processes and Dysregulation
The BCR-ABL fusion protein, particularly the p210 b3a2 variant, functions as a constitutively active tyrosine kinase that profoundly disrupts normal cellular functions. oncotarget.comnih.gov This aberrant kinase activity is the primary driver of the pathogenesis of chronic myeloid leukemia (CML). researchgate.netnih.gov The fusion protein hijacks and persistently activates a multitude of downstream signal transduction pathways, leading to a cascade of molecular events that fundamentally alter cellular behavior. nih.govlu.seacademicjournals.org These alterations confer a significant survival and proliferative advantage to the leukemic cells, leading to their clonal expansion. The key consequences of this dysregulated signaling include uncontrolled cell proliferation, resistance to programmed cell death (apoptosis), and modified interactions with the cellular microenvironment, including changes in adhesion and a halt in normal differentiation. nih.govacademicjournals.org
Regulation of Cell Proliferation and Survival at a Molecular Level
The BCR-ABL oncoprotein is a master regulator of cell proliferation and survival, primarily achieved by commandeering signaling pathways that are normally tightly controlled by growth factors. nih.govacademicjournals.org Its constitutive kinase activity leads to the phosphorylation of numerous downstream substrates, initiating signaling cascades that render the cell independent of external proliferative and survival cues. nih.govnih.gov This results in a state of continuous growth signaling and a potent blockade of apoptotic pathways. academicjournals.orgnih.gov
Several major signaling axes are critically involved:
RAS/MAP Kinase Pathway: BCR-ABL activates the RAS/RAF/MEK/ERK pathway. researchgate.net This is partly mediated through the phosphorylation of adaptor proteins like GRB2, which binds to the BCR portion of the fusion protein and recruits SOS, a guanine nucleotide exchange factor that activates RAS. academicjournals.orgnih.gov The subsequent activation of the MAP kinase cascade promotes cell cycle progression and proliferation. researchgate.net
PI3K/AKT/mTOR Pathway: This pathway is essential for cell survival and is strongly activated by BCR-ABL. researchgate.netucsf.edu The activation can be direct or indirect, involving adaptor proteins like GAB2. academicjournals.orgnih.gov Once activated, PI3K generates PIP3, which in turn activates AKT. nih.gov Activated AKT phosphorylates a range of targets that inhibit apoptosis, such as by modulating the function of Bcl-2 family proteins, and also activates mTOR, a key regulator of protein synthesis and cell growth. nih.govucsf.edu
JAK/STAT Pathway: The JAK/STAT pathway is another crucial downstream target of BCR-ABL. researchgate.netlu.se The fusion protein can directly phosphorylate STAT proteins, particularly STAT5. nih.gov Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation, including anti-apoptotic genes. nih.gov The interaction between BCR-ABL and STAT5 can be stabilized by adaptor proteins like STAP-1, further enhancing the pro-survival signaling. nih.gov
The b3a2 transcript, differing from the b2a2 variant by an additional 25 amino acids in the BCR region, may influence the conformation of the fusion protein and its subsequent signaling activity. researchgate.net Some studies suggest that the type of transcript can affect the intensity of downstream signaling, potentially influencing the proliferative and thrombopoietic activity in CML cells in a dose-dependent manner. nih.gov
Table 1: Key Signaling Pathways Dysregulated by BCR-ABL (b3a2)
| Signaling Pathway | Key Mediators | Primary Cellular Outcome |
| RAS/MAP Kinase | GRB2, SOS, RAS, RAF, MEK, ERK | Increased Cell Proliferation |
| PI3K/AKT/mTOR | GAB2, p85, PI3K, AKT, mTOR | Inhibition of Apoptosis, Cell Growth |
| JAK/STAT | JAK, STAT5, STAP-1 | Enhanced Cell Survival, Proliferation |
Molecular Mechanisms of Adhesion and Differentiation Alterations
Beyond promoting proliferation and survival, the BCR-ABL oncoprotein significantly alters the relationship of hematopoietic cells with their bone marrow microenvironment by modulating cell adhesion. nih.govlu.se This change is crucial for the release of leukemic cells into the peripheral blood. The constitutive kinase activity of BCR-ABL affects the function of integrins and other adhesion molecules. lu.se This leads to reduced adhesion of CML progenitors to the extracellular matrix and stromal cells. nih.gov The PI3K/AKT pathway, activated by BCR-ABL, is also implicated in the regulation of altered cell adhesion and migration. academicjournals.org
Furthermore, BCR-ABL expression is associated with a block in the normal differentiation of myeloid progenitor cells. lu.seacademicjournals.org While the cells proliferate uncontrollably, their maturation into functional end-stage cells like neutrophils is impaired. lu.se This differentiation arrest is linked to the BCR-ABL-mediated modulation of key transcription factors required for myeloid development. For instance, BCR-ABL has been shown to suppress the expression of transcription factors such as C/EBPα, which are essential for myeloid differentiation. lu.se The downregulation of such factors contributes to the accumulation of immature, proliferating myeloid cells that characterize the chronic phase of CML. lu.se The specific region of the BCR-ABL protein from amino acids 920-936 has been identified as an antigenic peptide, but its direct functional role in altering adhesion and differentiation at a molecular level is not yet fully elucidated. justia.com
Molecular Targeting Strategies and Resistance Mechanisms Involving the Bcr Abl B3a2 920 936 Region
Mechanistic Basis of Molecular Inhibitor Action on the (920-936) Region
The interaction between an inhibitor and the BCR-ABL kinase is a dynamic process governed by the protein's conformational flexibility and the inhibitor's chemical structure.
The binding of inhibitors to the ABL kinase domain is often described by a combination of two primary mechanisms: conformational selection and induced fit. nih.gov
Conformational Selection : In this model, the kinase is not static but exists in a dynamic equilibrium of different conformations, including active and inactive states. pnas.org An inhibitor, such as the Type 2 inhibitor imatinib (B729), selectively binds to a pre-existing, specific inactive conformation (the DFG-out state). nih.govumich.edu By binding to this state, the inhibitor shifts the conformational equilibrium towards the inactive form, thereby inhibiting the kinase population. nih.gov
Induced Fit : Following the initial binding event, the inhibitor can induce further conformational changes in the protein. nih.gov This "induced fit" optimizes the interaction between the drug and its target, leading to a more stable complex. Molecular dynamics simulations suggest that after imatinib recognizes the DFG-out conformation (conformational selection), it then induces the closing of the activation loop (A-loop) to achieve the final, tightly bound state, representing a hybrid process. nih.gov Allosteric inhibitors also rely on inducing a conformational change, binding to the myristoyl pocket and forcing the kinase into its auto-inhibited structure. bloodresearch.or.krcapes.gov.br
While the ATP-binding site is conserved across many kinases, subtle differences allow for the design of selective inhibitors. ashpublications.orgoup.com The selectivity of a TKI is crucial, as off-target inhibition can lead to adverse effects.
The selectivity profiles of BCR-ABL inhibitors vary significantly:
Imatinib and Nilotinib (B1678881) are relatively selective, primarily targeting ABL, KIT, and PDGFR kinases. aacrjournals.orgashpublications.org Nilotinib was developed to have improved selectivity for BCR-ABL compared to imatinib. ashpublications.org
Dasatinib has a broader profile and was developed as a dual inhibitor of ABL and SRC-family kinases. nih.govashpublications.org
Allosteric inhibitors like asciminib (B605619) offer the potential for greater selectivity. nih.gov Because allosteric sites are generally less conserved across different proteins than catalytic sites, inhibitors targeting these sites are less likely to have off-target effects. nih.gov
Acquired Molecular Resistance Mechanisms
A major challenge in CML therapy is the development of acquired resistance to TKIs. nih.govnih.gov The most common mechanism of resistance is the acquisition of point mutations in the ABL kinase domain. aacrjournals.orgnih.gov These mutations interfere with drug binding, leading to clinical relapse. nih.gov Over 90 distinct point mutations have been identified. mdpi.com
These mutations confer resistance through several molecular mechanisms:
Direct Interference : Some mutations occur at amino acid residues that make direct contact with the inhibitor. The substitution of a new amino acid sterically hinders the drug from binding effectively in the pocket. nih.gov
Conformational Disruption : Other mutations destabilize the specific inactive conformation (DFG-out) that Type 2 inhibitors like imatinib and nilotinib require for binding. aacrjournals.org These mutations lock the kinase in an active (DFG-in) conformation, to which these drugs cannot bind.
The Gatekeeper Mutation (T315I) : This is one of the most frequent and problematic mutations, conferring resistance to imatinib, nilotinib, and dasatinib. aacrjournals.orgnih.gov The threonine at position 315 is called the "gatekeeper" residue. Its mutation to a bulkier isoleucine residue both removes a critical hydrogen bond interaction and physically blocks the inhibitor from entering the binding pocket. nih.govyoutube.com Ponatinib (B1185) and the allosteric inhibitor asciminib were specifically designed to be effective against the T315I mutant. nih.govpnas.orgnih.gov
Compound Mutations : Patients can acquire multiple mutations within the same BCR-ABL allele (polymutants), which can confer resistance to multiple TKIs, including third-generation inhibitors like ponatinib. molbnl.it
| Mutation | Amino Acid Change | Commonly Associated Resistance | Mechanism of Resistance |
|---|---|---|---|
| T315I | Threonine → Isoleucine | Imatinib, Nilotinib, Dasatinib, Bosutinib | Steric hindrance at the "gatekeeper" residue, loss of H-bond. nih.govnih.gov |
| E255K/V | Glutamic Acid → Lysine/Valine | Imatinib, Nilotinib | Disrupts inhibitor contact points in the P-loop; favors active conformation. nih.gov |
| Y253H/F | Tyrosine → Histidine/Phenylalanine | Imatinib, Nilotinib | Interferes with inhibitor binding in the P-loop. nih.gov |
| F359V/C/I | Phenylalanine → Valine/Cysteine/Isoleucine | Imatinib, Nilotinib | Affects the C-helix and disrupts the inactive conformation required for binding. mdpi.com |
| P-loop Mutations | Various (e.g., G250E, Q252H) | Imatinib, Nilotinib | Destabilizes the inactive conformation required for drug binding. mdpi.com |
| Myristoyl Pocket Mutations | Various (e.g., P465S, V468F) | Asciminib | Reduces binding affinity of allosteric inhibitors. nih.gov |
Point Mutations within the ABL Kinase Domain (e.g., T315I, P-loop, C-loop, A-loop)
Point mutations within the kinase domain of the BCR-ABL1 fusion protein are a primary cause of resistance to tyrosine kinase inhibitors (TKIs). These mutations can interfere with drug binding, thereby restoring the kinase activity of the oncoprotein. Among the more than 90 distinct mutations identified, certain hotspots within the kinase domain are more frequently associated with clinical resistance.
The T315I mutation , often referred to as the "gatekeeper" mutation, is one of the most significant and problematic alterations. nih.gov It involves the substitution of threonine (T) with isoleucine (I) at position 315. nih.gov This single amino acid change confers a high degree of resistance to many first and second-generation TKIs. nih.gov The T315I mutation is frequently detected in patients who have become resistant to TKI therapy, particularly those in advanced stages of chronic myeloid leukemia (CML). nih.gov
Mutations in the P-loop (phosphate-binding loop) are also a common cause of TKI resistance. The P-loop is a flexible region that folds over the ATP-binding pocket, and its conformation is critical for inhibitor binding. Mutations such as G250E, Y253H, and E255K/V are frequently observed in this region. nih.gov The G250E mutation, for instance, has been reported in patients treated with either imatinib or nilotinib. nih.gov Chronic phase CML patients who harbor mutations have a biological disease profile similar to those in blast crisis, indicating a greater genetic instability and a higher chance of acquiring further mutations. youtube.com
The C-loop (catalytic loop) and the A-loop (activation loop) are other critical regions where resistance mutations can occur. The activation loop must be in a specific conformation for the kinase to be active, and mutations in this area can stabilize the active state, reducing the efficacy of TKIs that bind to the inactive conformation. A 2019 study identified novel missense mutations in imatinib-resistant patients, including p.(Tyr320His) in the A-loop and p.(Glu373Asp) in the C-loop of the b3a2 transcript variant. nih.gov Phosphorylation of specific tyrosine residues within the activation loop is dependent on the oligomerization of BCR-ABL and is essential for its leukemogenic activity. nih.gov
The prevalence of these mutations often increases as the disease progresses. youtube.com Sensitive detection methods like next-generation sequencing (NGS) have revealed that low-level resistance mutations can be present in 30-40% of patients who show suboptimal responses to therapy, and these clones are invariably selected for if treatment is not adjusted. nih.gov
Table 1: Common Point Mutations in the BCR-ABL Kinase Domain
| Mutation Region | Example Mutations | Significance in TKI Resistance | Citations |
|---|---|---|---|
| Gatekeeper Residue | T315I | Confers broad resistance to many TKIs by disrupting a key hydrogen bond and causing steric hindrance. | nih.govnih.gov |
| P-loop | G250E, Y253H, E255K/V | Alters the flexibility and conformation of the ATP-binding pocket, impairing TKI binding. | nih.gov |
| C-loop | p.(Glu373Asp) | Can affect the catalytic activity and inhibitor binding. | nih.gov |
| A-loop | p.(Tyr320His) | Stabilizes the active conformation of the kinase, reducing the efficacy of certain TKIs. | nih.govnih.gov |
Molecular Consequences of Resistance Mutations on Protein Structure and Function
Resistance mutations induce specific conformational and energetic changes in the BCR-ABL protein, which underpin their clinical impact. These alterations primarily affect the drug-binding affinity of the kinase domain.
The T315I mutation provides a clear example of these molecular consequences. The substitution of the smaller threonine residue with the bulkier isoleucine at position 315 has two major effects. First, it eliminates a crucial hydrogen bond that normally forms between the drug (like imatinib) and the threonine residue's hydroxyl group. nih.gov Second, the larger isoleucine side chain creates steric hindrance, physically blocking the inhibitor from fitting properly into its binding site. nih.gov Molecular dynamics simulations have shown that the T315I mutation leads to a cascade of unfavorable changes in protein/drug interactions beyond just the loss of a single hydrogen bond. nih.gov
P-loop mutations affect a highly flexible glycine-rich loop that is essential for positioning ATP. TKIs like imatinib bind when the P-loop is in a specific, "closed" conformation. Mutations in this loop can lock it into an "open" conformation that is incompatible with drug binding, thereby conferring resistance even if the drug's direct contact points are unaltered.
The presence of multiple mutations in the same BCR-ABL protein, known as compound mutations , can confer resistance to a broader range of TKIs. nih.gov For example, molecular dynamics analyses of dual mutants like T315I/F359V revealed significant rearrangements of the binding pocket. nih.gov These changes result in a loss of drug-protein surface complementarity, creating cavities that weaken the interaction between the protein and the inhibitor. nih.gov This highlights how complex mutant proteins can evolve to escape even potent, pan-BCR-ABL inhibitors. nih.gov
Functionally, these structural changes restore the protein's kinase activity in the presence of the inhibitor. This leads to the reactivation of downstream signaling pathways, such as the phosphorylation of substrates like CrkL and STAT5, which drives uncontrolled cell proliferation and survival, leading to treatment failure. nih.gov
BCR-ABL Overexpression and Gene Amplification as Molecular Resistance Factors
Beyond point mutations, a significant mechanism of TKI resistance is the increased dosage of the oncoprotein itself, achieved through gene amplification and subsequent overexpression of the BCR-ABL fusion gene. nih.gov This mechanism is considered BCR-ABL dependent, as it relies on the continued activity of the fusion protein. nih.gov
Gene amplification refers to an increase in the copy number of the BCR-ABL gene within the cancer cell's genome. nih.gov This can occur through the formation of additional Philadelphia chromosomes or other chromosomal aberrations that duplicate the fusion gene. nih.govnih.gov Studies have documented cases where interphase nuclei of resistant cells contained multiple clustered fusion signals, indicating a low-level amplification of the BCR-ABL gene. nih.gov
This genomic amplification directly leads to the overexpression of BCR-ABL mRNA transcripts and, consequently, a higher concentration of the BCR-ABL protein. nih.govnih.gov The elevated level of the oncoprotein effectively overwhelms the therapeutic concentration of the TKI. nih.gov To achieve inhibition, a much higher intracellular drug concentration is required to saturate all the target protein molecules, a level that may not be achievable or tolerable in a clinical setting. While gene amplification is considered less frequent than the acquisition of point mutations, it is a clinically relevant resistance mechanism. nih.govnih.gov In some cases, genomic BCR-ABL amplification has been shown to result in a more than 60-fold increase in the level of BCR-ABL transcripts compared to a typical diagnostic sample. nih.gov
Novel Molecular Approaches for BCR-ABL (b3a2) Targeting
The challenge of TKI resistance, particularly due to the T315I mutation and compound mutations, has spurred the development of novel therapeutic strategies that act through mechanisms distinct from direct kinase inhibition. nih.govnih.gov
Protein Degraders and Molecular Mechanisms of Action
An innovative strategy to overcome TKI resistance is the targeted degradation of the BCR-ABL protein. nih.gov This approach aims to eliminate the oncoprotein entirely, rather than just inhibiting its function. Proteolysis-targeting chimeras (PROTACs) are a leading example of this technology. nih.govcmleukemia.comyoutube.com
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. youtube.comyoutube.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of BCR-ABL with ubiquitin molecules. This polyubiquitination marks the protein for destruction by the cell's own protein disposal machinery, the proteasome. youtube.com
This mechanism offers several advantages. Because PROTACs act catalytically and are recycled after inducing degradation, they can be effective at low concentrations. youtube.com Crucially, this approach can be effective against TKI-resistant mutants. Since the PROTAC's BCR-ABL ligand may bind to a different site than the TKI or may not be affected by the resistance mutation, it can still target the mutated protein for degradation. nih.gov Research has shown that PROTACs can successfully degrade the T315I mutant form of BCR-ABL. nih.govnih.gov For example, the PROTAC GMB-475 showed little change in its inhibitory concentration (IC50) against cells expressing the T315I mutation, whereas imatinib's potency was reduced more than 20-fold. nih.gov Another degrader, compound 7o, based on the T315I inhibitor GZD824, showed potent degradation of BCR-ABL and significant tumor regression in a xenograft model of T315I-positive leukemia. nih.gov
Table 2: Examples of Investigational BCR-ABL Protein Degraders
| Degrader Name | Target Ligand Base | E3 Ligase Ligand | Key Findings | Citations |
|---|---|---|---|---|
| GMB-475 | Allosteric (myristate pocket) inhibitor | Not specified | Retains potency against T315I and G250E mutant BCR-ABL. | nih.gov |
| Compound 7o | GZD824 (T315I inhibitor) | Pomalidomide (CRBN) | Potent degradation of BCR-ABLT315I and in vivo tumor regression. | nih.gov |
Inhibition of BCR-ABL Oligomerization and Assembly
The constitutive kinase activity of the p210 BCR-ABL protein is critically dependent on its ability to form homo-oligomers (dimers or tetramers). nih.govnih.gov This oligomerization is mediated by the coiled-coil domain located in the BCR portion of the fusion protein. nih.govacs.org The assembly of multiple BCR-ABL molecules allows for trans-autophosphorylation, where one molecule in the complex phosphorylates another, leading to full kinase activation. nih.gov Disrupting this oligomerization process presents a distinct and attractive therapeutic strategy.
Researchers have developed rationally designed molecules to interfere with this assembly. One such approach involves a mutant coiled-coil peptide, CCmut3 , which is designed to bind to the native coiled-coil domain of BCR-ABL. nih.govacs.org By binding to this domain, CCmut3 disrupts the formation of functional oligomers, thereby preventing autophosphorylation and subsequent kinase activation. nih.gov This inhibition of oligomerization has been shown to inhibit proliferation and induce apoptosis in CML cells. nih.gov
Importantly, this mechanism is independent of the ABL kinase domain's ATP-binding site, meaning it should be effective against TKI-resistant mutations like T315I. acs.org Studies have confirmed that CCmut3 can inhibit the T315I mutant form of BCR-Abl. acs.org Furthermore, combining an oligomerization inhibitor like CCmut3 with a TKI like ponatinib has demonstrated a synergistic effect, allowing for a dose reduction of the TKI and enhanced therapeutic efficacy in cells containing both wild-type and T315I-mutated BCR-ABL. nih.govacs.org Another conceptual molecule, PMIBcr/Abl-R6 , was designed to not only disrupt oligomerization but also recruit the protein MDM2 to induce degradation, showcasing a multi-pronged attack. researchgate.net
This dual-hit strategy of targeting both the kinase domain and the oligomerization domain simultaneously represents a promising approach to increase potency and overcome the challenge of TKI resistance. nih.gov
Advanced Research Methodologies for Characterizing Bcr Abl B3a2 920 936
Molecular Cloning and Recombinant Protein Expression
The study of the BCR-ABL (b3a2) fusion protein begins with its isolation and production in quantities sufficient for detailed analysis. Molecular cloning techniques are fundamental to this process. Researchers typically use reverse transcription-polymerase chain reaction (RT-PCR) to isolate the specific b3a2 (also known as e14a2) fusion transcript from patient cells. trupcr.comnih.gov This involves designing primers that specifically flank the breakpoint junction between exon 14 of the BCR gene and exon 2 of the ABL1 gene. trupcr.comnih.gov Given the large size and complexity of the intronic regions, targeting the chimeric RNA transcript is more practical and reliable than targeting the chromosomal DNA. nih.gov
Once the cDNA sequence for BCR-ABL (b3a2) is obtained, it can be inserted into an expression vector, such as a plasmid, for recombinant protein expression. These vectors are then introduced into a host system, which can range from bacteria like Escherichia coli to eukaryotic cells such as yeast or insect and mammalian cell lines. tandfonline.com Bacterial expression systems are often used for producing large quantities of specific domains of the protein, like the kinase domain, for structural and biochemical studies. tandfonline.com Eukaryotic systems are preferred when studying the full-length protein with post-translational modifications that are critical for its biological activity. For instance, various BCR-ABL mutants have been expressed in hematopoietic cell lines like 32D and Ba/F3 to study their transforming and anti-apoptotic properties. nih.govnih.gov
Several commercially available kits and molecular testing panels facilitate the initial detection and cloning process by providing optimized primers and probes for different BCR-ABL fusion types, including the major p210 variants b2a2 and b3a2. trupcr.commmtest.comgtmolecular.com
Table 1: Methodologies for Cloning and Expressing BCR-ABL (b3a2)
| Methodology | Purpose | Host System Examples | Key Considerations |
|---|---|---|---|
| Reverse Transcription PCR (RT-PCR) | Isolation of the b3a2 fusion transcript from cellular RNA. | N/A | Primer design is critical for specificity. nih.gov |
| Nested PCR | Increases the specificity and yield of the target b3a2 amplicon. | N/A | Used as a secondary amplification step. nih.gov |
| Recombinant DNA Technology | Insertion of the b3a2 cDNA into an expression vector (e.g., plasmid). | N/A | Choice of vector depends on the host system and research goal. |
| Bacterial Expression System | High-yield production of protein fragments (e.g., kinase domain). | Escherichia coli | Lacks eukaryotic post-translational modifications. tandfonline.com |
| Eukaryotic Expression System | Production of full-length, functionally active protein. | Yeast, Insect Cells, Mammalian Cell Lines (e.g., Ba/F3, 32D) | Ensures proper protein folding and modifications. nih.govnih.gov |
Biochemical and Enzymatic Assays for Kinase Activity
The defining characteristic of the BCR-ABL protein is its constitutively active tyrosine kinase domain, which drives oncogenesis. nih.gov Consequently, a variety of biochemical and enzymatic assays have been developed to quantify this kinase activity and to screen for potential inhibitors. These assays are crucial for both basic research and clinical applications. nih.govnih.gov
A common approach involves measuring the phosphorylation of a specific substrate. This can be done using radioactive methods with [γ-³²P]-ATP or, more commonly now, non-radioactive methods. researchgate.net One innovative non-radioactive method uses kinase substrates fused to glutathione-S-transferase (GST) and immobilized on beads. nih.govresearchgate.net BCR-ABL from cell extracts can phosphorylate these immobilized substrates, and the level of phosphorylation is then detected using anti-phosphotyrosine antibodies via Western blotting. nih.gov
For higher throughput applications, solid-phase assays in 96-well plate formats have been developed. nih.govresearchgate.net In these assays, peptide substrates are tethered to hydrogel-coated plates. The kinase reaction is carried out in the wells, and phosphorylation is quantified using immunodetection with chemifluorescence, providing a robust platform for screening small molecule inhibitors. nih.govresearchgate.net Another high-throughput method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction in a luminescent-based format. promega.jp
Table 2: Comparison of Kinase Activity Assays
| Assay Type | Principle | Detection Method | Throughput | Advantages |
|---|---|---|---|---|
| Immobilized Substrate Assay | Phosphorylation of GST-fusion substrates on agarose (B213101) beads by BCR-ABL in cell extracts. nih.gov | Western Blot with anti-phosphotyrosine antibodies. nih.gov | Low to Medium | High specificity; measures endogenous kinase activity. nih.gov |
| Solid-Phase 96-Well Plate Assay | Phosphorylation of peptide substrates immobilized on hydrogel-coated plates. nih.gov | Immunodetection with chemifluorescence. nih.gov | High | Reproducible; suitable for HTS of inhibitors. nih.govresearchgate.net |
| ADP-Glo™ Kinase Assay | Quantifies ADP produced from the kinase reaction. promega.jp | Luminescence. promega.jp | High | Broadly applicable to any ADP-generating enzyme; high sensitivity. promega.jp |
| Bacterial Co-expression Assay | Co-expression of ABL kinase and a substrate (e.g., GST-Abltide) in E. coli. tandfonline.com | Phos-tag SDS-PAGE and Western Blot. tandfonline.com | Low | Allows for analysis of specific mutations in a controlled system. tandfonline.com |
Proteomic and Interactomic Profiling (e.g., Mass Spectrometry, Yeast Two-Hybrid)
To understand the complex signaling networks downstream of BCR-ABL, researchers employ proteomic and interactomic profiling techniques. These methods aim to identify the direct substrates of the BCR-ABL kinase and its interacting protein partners.
Mass spectrometry (MS) is a cornerstone of these efforts. nih.govnih.gov One powerful strategy involves the immunoaffinity purification of tyrosine-phosphorylated peptides from cells expressing BCR-ABL, followed by tandem mass spectrometry (MS/MS). nih.gov This approach has been used to generate global phosphotyrosine profiles, identifying hundreds of phosphorylation sites on numerous proteins and revealing a common phosphotyrosine signature for different BCR-ABL fusion types. nih.gov Another method uses two-dimensional gel electrophoresis to separate proteins from cell lysates, followed by MS to identify proteins whose expression levels change in response to BCR-ABL activity. nih.gov
More advanced techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) MS can be used for sensitive detection of mutations within the BCR-ABL kinase domain or to analyze the phosphorylation of substrates in kinase assays. nih.govselectscience.net Furthermore, expressing BCR-ABL in a heterologous system like yeast allows for the exploitation of the entire yeast proteome as a substrate pool. Subsequent phospho-proteomic analysis can reveal de novo phosphorylation site motifs, providing deep insights into kinase specificity. acs.org
While the yeast two-hybrid system is a classic method for identifying protein-protein interactions, recent studies on the BCR-ABL interactome have heavily relied on MS-based approaches to identify components of the signaling complex, such as the adapter protein CrkL. researchgate.netnih.gov
Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy, NMR)
Understanding the three-dimensional structure of the BCR-ABL protein is essential for the rational design of targeted inhibitors. nih.gov Structural biology techniques provide atomic-level insights into the protein's conformation and how it interacts with drugs.
X-ray crystallography has been instrumental in this field. Crystal structures of the ABL kinase domain have been solved in complex with various inhibitors, including imatinib (B729) and PD173955. nih.gov These structures have revealed how inhibitors bind to the ATP-binding site and have explained their mechanisms of action. For example, imatinib was shown to bind and stabilize a specific inactive conformation of the kinase, whereas other inhibitors can bind to an active conformation. nih.gov Crystallography has also been used to elucidate the structure of the N-terminal coiled-coil oligomerization domain derived from BCR, showing how it forms dimers and tetramers, a process essential for kinase activation. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach by studying the protein's dynamics and conformations in solution. nih.gov NMR studies have been crucial in revealing that the ABL kinase exists in a dynamic equilibrium between different conformational states. These studies showed that binding of imatinib can unexpectedly lead to a more "open" and flexible conformation of the multi-domain protein core, while combining it with an allosteric inhibitor that targets the myristoyl pocket can restore a "closed," inactivated state. nih.gov This provides a structural basis for overcoming drug resistance by using combination therapies.
Advanced Mutagenesis and Gene Editing for Functional Studies
To dissect the function of specific domains and amino acid residues within the BCR-ABL protein, researchers utilize advanced mutagenesis and gene editing techniques.
Site-directed mutagenesis has been widely used to create specific point mutations or deletions. For example, studies using mutants with single amino acid substitutions in key domains (like the GRB2 binding site or the SH2 domain) have helped to delineate the specific signaling pathways required for transformation versus those needed for blocking apoptosis. nih.gov These functional studies have shown that Ras activation is necessary but not sufficient for BCR-ABL-mediated transformation. nih.gov
More recently, the CRISPR/Cas9 gene-editing system has emerged as a powerful tool to directly modify the BCR-ABL gene in living cells. nih.govnih.gov Researchers have successfully used CRISPR/Cas9 to introduce mutations or deletions that disrupt the BCR-ABL fusion gene. biorxiv.orgresearchgate.net This approach effectively abrogates the expression of the oncoprotein, leading to a loss of tumorigenic potential both in vitro and in animal models. nih.govresearchgate.net These gene-editing experiments provide definitive proof of the oncogene's central role and offer a potential therapeutic strategy for eliminating leukemic cells. nih.govbiorxiv.org
High-Throughput Screening for Molecular Probes
The discovery of new drugs and molecular probes that target BCR-ABL relies on high-throughput screening (HTS) methodologies. These approaches allow for the rapid testing of large libraries of compounds to identify those with desired activity.
Genome-wide RNA interference (RNAi) screens have been used to identify new genes and molecular pathways relevant to drug resistance. nih.gov For instance, a high-throughput screen using a library of short hairpin RNAs (shRNAs) can identify genes that, when their expression is knocked down, confer resistance to BCR-ABL tyrosine kinase inhibitors (TKIs) like imatinib. nih.gov
For screening small molecule libraries, biochemical assays adapted to a high-throughput format are essential. The solid-phase kinase assays performed in 96- or 384-well plates, which measure the phosphorylation of immobilized peptide substrates, are well-suited for HTS. nih.govnih.govresearchgate.net These assays are robust, reproducible, and can be used to screen thousands of compounds for their ability to inhibit BCR-ABL kinase activity directly from cell lysates. nih.gov Commercially available libraries containing known and novel kinase inhibitors are often used in these screening campaigns. chemfaces.com
Cellular Assays Focused on Molecular Mechanisms (e.g., Phosphorylation Analysis, Subcellular Localization)
To validate findings from biochemical and screening assays and to understand the effects of BCR-ABL within a biological context, a variety of cellular assays are employed. These assays focus on specific molecular events triggered by the oncoprotein.
Phosphorylation analysis is a key cellular assay. A primary method involves treating BCR-ABL-expressing cells with a compound and then analyzing the phosphorylation status of the oncoprotein itself and its downstream targets. This is typically done by immunoprecipitating the protein of interest (e.g., STAT5, CrkL, CBL) and then performing a Western blot with anti-phosphotyrosine or phospho-specific antibodies. researchgate.net This allows researchers to confirm that an inhibitor is hitting its intended target in a cellular environment and to map the signaling pathways affected. nih.govresearchgate.net For example, such assays have shown that while some substrates are less phosphorylated in the presence of certain BCR-ABL mutants due to reduced kinase activity, the phosphorylation of others like STAT5 can remain unchanged, indicating a complex and differential regulation of downstream pathways. researchgate.net
Cellular assays also investigate how inhibitors affect cell signaling dynamics. For instance, a cellular phosphorylation assay in Ba/F3 cells expressing Bcr-Abl was used to demonstrate how the combination of an ATP-site inhibitor (imatinib) and an allosteric inhibitor could overcome resistance, a finding that was explained by structural data from NMR. nih.gov While the subcellular localization of the native c-Abl protein is known to be in the cytoplasm and nucleus, the BCR-ABL fusion protein is primarily cytoplasmic, a feature critical for its transforming activity. tandfonline.com Assays involving cellular fractionation and immunofluorescence can confirm this localization and study how it might be altered by inhibitors or mutations.
Table 3: Compound Names Mentioned
| Compound Name | Alias / Type |
|---|---|
| Imatinib | STI-571, Gleevec; Tyrosine Kinase Inhibitor |
| PD173955 | Parke-Davis compound; Tyrosine Kinase Inhibitor |
| AMN107 | Nilotinib (B1678881); Tyrosine Kinase Inhibitor |
| GNF-5 | Allosteric Inhibitor |
| Dasatinib | Tyrosine Kinase Inhibitor |
| Bosutinib | Tyrosine Kinase Inhibitor |
| Ponatinib (B1185) | Tyrosine Kinase Inhibitor |
| Staurosporine | Kinase Inhibitor |
| PD 166326 | Tyrosine Kinase Inhibitor |
Future Directions and Unresolved Molecular Questions in Bcr Abl B3a2 920 936 Research
Elucidating the Full Spectrum of Molecular Interactions and Downstream Effectors
A primary challenge in BCR-ABL research is to map the complete and dynamic network of its protein-protein interactions and identify all downstream signaling pathways it modulates. The constitutive kinase activity of BCR-ABL triggers a cascade of molecular events that promote uncontrolled cell growth and survival. nih.govmdpi.com
Known Molecular Interactions and Pathways: Proteomic studies have identified a core complex of proteins that tightly associate with BCR-ABL. nih.govnih.govresearchgate.net This complex includes several key adaptor proteins and enzymes that link BCR-ABL to major signaling cascades. Research using affinity purification and mass spectrometry has revealed a network of several hundred cellular proteins interacting with the core complex. nih.govresearchgate.netepfl.ch Autophosphorylation of tyrosine 177 (Y177) in the BCR region serves as a crucial docking site for the GRB2/GAB2/SOS complex, which in turn activates the Ras/MAPK and PI3K/AKT pathways. nih.govnih.gov
The main downstream pathways activated by BCR-ABL include:
Ras/MAPK Pathway : Promotes cell proliferation. nih.govresearchgate.net
PI3K/AKT Pathway : Confers resistance to apoptosis and promotes cell survival. nih.govresearchgate.net
JAK/STAT Pathway : Contributes to cytokine-independent growth. nih.govresearchgate.net
Unresolved Questions and Future Research: A significant finding is that TKI treatment, while inhibiting kinase activity, does not fully dissolve the core BCR-ABL signaling complex. nih.gov This suggests that the protein has kinase-independent scaffolding functions that may contribute to cell survival and relapse. nih.govconfex.com Future research must focus on:
Characterizing the TKI-resistant interactome: Identifying which protein interactions persist in the presence of inhibitors to understand the scaffold function of inactive BCR-ABL.
Identifying novel downstream effectors: Beyond the major pathways, other regulated proteins like the actin-severing protein cofilin and molecular chaperones such as HSP90 have been identified. nih.gov The full spectrum of these effectors and their roles in leukemogenesis are not completely understood.
Dynamic modeling of the interaction network: Understanding how the network remodels in response to different TKIs and during the development of resistance is a critical next step. nih.gov
Table 1: Core Components of the BCR-ABL Interactome
| Protein | Function | Key Interaction Detail | Citation |
|---|---|---|---|
| GRB2 | Adaptor protein | Binds to phosphorylated Tyrosine 177 (pY177) of BCR-ABL. | nih.gov |
| Shc1 | Adaptor protein | Requires PH, SH2, and tyrosine kinase domains of BCR-ABL for binding. | nih.gov |
| CrkL | Adaptor protein | Binds to proline-rich regions in the C-terminal of BCR-ABL; its phosphorylation is a surrogate marker for BCR-ABL activity. | nih.govashpublications.org |
| c-Cbl | E3 Ubiquitin Ligase | Binds to the pY177 motif; involved in controlling tyrosine kinase signaling. | nih.govnih.gov |
| p85 (PI3K) | Regulatory subunit of PI3K | Links BCR-ABL to the PI3K/AKT survival pathway. | nih.govresearchgate.net |
| Sts-1 | Phosphatase | Core component of the signaling complex. | nih.govresearchgate.net |
| SHIP-2 | Inositol Phosphatase | Binds to SH2 and kinase domains of BCR-ABL; contributes to BCR-ABL-mediated phosphorylation of Shc1. | nih.govresearchgate.netnih.gov |
Understanding Isoform-Specific Molecular Signaling Differences
The BCR-ABL gene can produce several fusion protein isoforms depending on the breakpoint location in the BCR gene. nih.gov The most common in CML are the p210 isoforms, which include b3a2 (e14a2) and b2a2 (e13a2). nih.govashpublications.org These two isoforms differ by 25 amino acids encoded by BCR exon 14 (the b3 exon). nih.govresearchgate.net While seemingly minor, this difference leads to distinct structural and signaling properties that may influence disease phenotype and treatment response.
Structural and Signaling Differences:
Secondary Structure: In silico modeling has shown that the 25-amino acid insertion in the b3a2 isoform alters the protein's secondary structure, resulting in differences in five α-helices and nine β-strands compared to the b2a2 isoform. nih.govresearchgate.net These structural changes are located within critical functional domains, including the SH3, SH2, SH1 (kinase), and DNA-binding domains, which can affect signal transduction. nih.govresearchgate.net
Kinase Activity and Downstream Signaling: While some studies suggest no major difference in in vitro kinase activity between p210 isoforms, clinical observations imply distinct signaling consequences. nih.gov Patients with the b2a2 transcript have been reported to have higher activity of phospho-CrKL, a key substrate and marker of BCR-ABL activity. ashpublications.org Conversely, studies have found that patients with the b3a2 transcript may achieve earlier and deeper molecular responses to TKI therapy. ashpublications.org
Interactome and Phosphoproteome: Functional proteomics have been used to compare the signaling networks of different BCR-ABL isoforms, such as p210 and p190 (commonly found in ALL). nih.govab-mart.com.cn These studies reveal both overlapping and distinct sets of interacting proteins and phosphorylation events, suggesting that different isoforms harness unique cellular machinery. ab-mart.com.cn
Unresolved Questions and Future Research: The precise molecular mechanisms linking the subtle structural variations of the b3a2 isoform to its observed clinical characteristics remain unclear. Key areas for future investigation include:
Correlating Structure with Function: How do the specific conformational changes in the b3a2 isoform translate into altered substrate specificity, binding affinities for adaptor proteins, or regulation of its kinase activity?
Isoform-Specific Interactomes: A comprehensive, quantitative comparison of the b3a2 and b2a2 interactomes is needed to pinpoint the specific protein interactions that differ and drive divergent signaling outputs.
Clinical Correlation: While some studies show a correlation between transcript type and outcome, the results are not always consistent across different patient populations. ashpublications.orgnih.gov Larger, standardized studies are needed to clarify the prognostic and predictive significance of the b3a2 transcript.
Table 2: Comparison of Common p210 BCR-ABL Isoforms
| Feature | b3a2 (e14a2) Isoform | b2a2 (e13a2) Isoform | Citation |
|---|---|---|---|
| Structure | Contains an additional 25 amino acids from BCR exon 14. | Lacks the 25 amino acids from BCR exon 14. | nih.govresearchgate.net |
| Affected Domains | Structural differences in SH3, SH2, SH1, and DNA-binding domains. | Reference structure for comparison. | nih.govresearchgate.net |
| Prevalence in CML | Generally more common, with frequencies ranging from ~59-74%. | Less common, with frequencies from ~22-39%. | nih.govwaocp.org |
| Clinical Response | Associated with earlier and deeper molecular responses to TKIs in some studies. | Associated with inferior outcomes and higher phospho-CrKL activity in some studies. | ashpublications.org |
Development of Advanced Molecular Probes and Tools for Research
Advancing our understanding of the BCR-ABL (b3a2) protein relies heavily on the development of sophisticated molecular tools for its detection, quantification, and functional analysis.
Current Molecular Tools:
PCR-Based Methods: Reverse Transcriptase PCR (RT-PCR), often in a nested or quantitative format (qRT-PCR), is the standard for detecting and monitoring the specific b3a2 fusion transcript in patients. nih.govnih.gov These methods use specific primers and probes, such as TaqMan probes, that target the unique junction of the b3a2 mRNA. nih.govplos.org
Antibodies and Immunoassays: Monoclonal antibodies that recognize specific epitopes on the ABL protein are used for immunoprecipitation to isolate BCR-ABL protein complexes for proteomic analysis. nih.gov Furthermore, new flow cytometry-based immunobead assays have been developed for the direct detection of the BCR-ABL fusion protein in patient cells, offering a potential alternative to PCR. researchgate.net
Peptide Probes: Synthetic peptides corresponding to the b3a2 junctional sequence have been used as research tools to study the immune response to CML, demonstrating that these unique sequences can be presented by cancer cells and recognized by cytotoxic T-lymphocytes. nih.gov
Unresolved Questions and Future Research: While current tools are powerful, there is a need for probes that can provide more nuanced information about the protein's state within the cell.
Conformation-Specific Probes: Developing antibodies or molecular binders that can specifically recognize the active versus inactive conformation of BCR-ABL would be invaluable for studying its regulation and the effects of allosteric inhibitors.
Probes for In-Situ Analysis: Tools that allow for the visualization of BCR-ABL protein interactions and signaling activity directly within living cells, such as FRET (Förster Resonance Energy Transfer) biosensors, would provide critical spatial and temporal information.
High-Throughput Screening Tools: Improving and adapting assays for high-throughput screening is essential for the discovery of new classes of inhibitors that target aspects beyond the kinase domain.
Precision Targeting of Specific Molecular Conformations
The emergence of TKI resistance, often through mutations in the kinase domain, has driven the search for new therapeutic strategies that target BCR-ABL in different ways. A promising approach is to target specific conformations of the protein, particularly its inactive state, or to target the protein for degradation.
Novel Targeting Strategies:
Allosteric Inhibition: Unlike traditional TKIs that compete with ATP at the catalytic site, allosteric inhibitors bind to a different location on the protein to lock it in an inactive conformation. researchgate.net ABL001 (asciminib) is a prime example; it binds to the myristoyl pocket of the ABL kinase domain, a site distant from the active site, inducing an inactive conformation. researchgate.net This mechanism of action is effective against some TKI-resistant mutations.
Targeted Protein Degradation: Another advanced strategy involves Proteolysis-Targeting Chimeras (PROTACs). confex.com These are heterobifunctional molecules that link the target protein (BCR-ABL) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome. confex.com This approach has the potential to eliminate both the kinase and non-kinase (scaffolding) functions of the protein, offering a more complete shutdown of its oncogenic activity. confex.com
Unresolved Questions and Future Research: The development of these precision tools opens up new avenues but also raises new questions.
Structural Dynamics of Allosteric Inhibition: A deeper understanding of the conformational changes induced by allosteric inhibitors across different BCR-ABL isoforms (like b3a2) is needed to predict efficacy and potential resistance mechanisms.
Optimizing PROTACs: The design of PROTACs with high specificity for BCR-ABL, minimal off-target effects, and good in vivo efficacy is an ongoing challenge. confex.com Identifying the most effective E3 ligase to recruit and optimizing the linker chemistry are key areas of research.
Combinatorial Targeting: How can allosteric inhibitors and targeted degraders be most effectively combined with traditional TKIs to prevent or overcome resistance? Understanding the interplay between these different modes of inhibition at a molecular level is crucial for designing rational combination therapies.
Integrative 'Omics' Approaches to Map Molecular Networks
To capture the full complexity of BCR-ABL (b3a2) signaling, researchers are moving towards integrative 'omics' approaches. This involves combining data from multiple high-throughput methods—such as genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of the molecular networks controlled by the oncoprotein. nih.govnih.govmdpi.com
Current 'Omics' Applications in BCR-ABL Research:
Proteomics and Phosphoproteomics: As previously mentioned, mass spectrometry-based proteomics has been instrumental in charting the BCR-ABL interactome and identifying thousands of tyrosine phosphorylation sites that are altered upon its expression. nih.govnih.govab-mart.com.cn Techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) allow for accurate quantification and comparison of protein and phosphoprotein levels between cells with and without active BCR-ABL. ab-mart.com.cn
Network Biology: The data generated from proteomics are used to construct protein-protein interaction networks. nih.govnih.govresearchgate.net These networks reveal hubs and modules of interconnected proteins that are critical for the oncogenic signal, providing a systems-level view of the cellular transformation process. nih.govmdpi.com
Unresolved Questions and Future Research: The true power of 'omics' lies in the integration of multiple data layers to create a holistic picture of the cancer cell.
Multi-Omics Integration: The next frontier is to combine proteomic data with transcriptomic (RNA-seq) and metabolomic data from the same b3a2-expressing systems. This will allow researchers to connect changes in gene expression and metabolic pathways directly to the signaling networks driven by the oncoprotein. nih.govmdpi.com
Dynamic 'Omics': Most 'omics' studies provide a static snapshot. Future work should focus on time-resolved 'omics' to map how these molecular networks evolve over time, for instance, during the initial response to TKI therapy and upon the development of resistance.
Machine Learning and Predictive Modeling: Applying machine learning algorithms to these large, integrated datasets can help identify complex patterns and predictive biomarkers that are not apparent from a single data type alone. nih.govmdpi.com This could lead to models that predict a patient's response to a specific TKI based on the unique multi-omics signature of their leukemia cells.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| ABL001 (asciminib) |
| Dasatinib |
| GNF-5 |
| Imatinib (B729) |
| Nilotinib (B1678881) |
| Ponatinib (B1185) |
Q & A
Q. What molecular techniques are standard for detecting BCR-ABL (b3a2) fusion proteins in chronic myeloid leukemia (CML) research?
Methodological Answer:
- Quantitative PCR (qPCR): The gold standard for detecting and quantifying BCR-ABL transcripts. Standardized protocols involve using dual-probe systems (e.g., TaqMan) to amplify fusion regions (e.g., b3a2) and normalize against reference genes (e.g., ABL1 or GUSB) .
- Fluorescence In Situ Hybridization (FISH): Used to visualize the Philadelphia chromosome (t(9;22)) in metaphase or interphase cells. Probes targeting BCR and ABL regions confirm translocation .
- Western Blotting: Detects the BCR-ABL protein (p210) using antibodies specific to the fusion region (e.g., anti-Bcr-Abl (b2a2/b3a2 junction)) .
- Flow Cytometric Immunobead Assays: Quantify BCR-ABL protein levels in clinical samples, correlating with qPCR data but requiring careful interpretation due to variable linearity .
Q. How is quantitative PCR optimized for BCR-ABL (b3a2) detection, and what factors affect its accuracy?
Methodological Answer:
- Sample Quality: Ensure high RNA integrity (RIN >7) and avoid heparin contamination, which inhibits PCR .
- Normalization: Use validated reference genes (e.g., ABL1) to control for RNA input variability. The International Scale (IS) standardizes reporting .
- Primer/Probe Design: Target the b3a2 junction (e.g., BCR exon 13 to ABL exon 2) to avoid cross-reactivity with other transcripts (e.g., b2a2) .
- Limit of Detection (LoD): Validate assays to detect ≤0.1% BCR-ABL/ABL1 ratios for minimal residual disease (MRD) monitoring .
Advanced Research Questions
Q. How do different BCR-ABL transcript variants (e.g., b3a2 vs. b2a2) influence experimental outcomes in leukemia models?
Methodological Answer:
- Structural Differences: The b3a2 transcript includes 25 additional amino acids from BCR exon 13, potentially altering protein conformation and kinase activity. Molecular dynamics simulations can model these differences .
- Clinical Correlations:
- b3a2 correlates with higher white blood cell (WBC) counts and lower platelet counts compared to b2a2 in CML patients .
- Thrombopoiesis may be suppressed in b3a2 due to altered interactions with signaling pathways (e.g., MDR1 gene crosstalk) .
- In Vitro Models: Use CRISPR-edited cell lines expressing specific transcripts to study transcript-specific drug responses .
Q. What methodologies are employed to study drug resistance mechanisms in BCR-ABL (b3a2)-positive leukemias?
Methodological Answer:
- CRISPR/Cas9 Domain Scanning: Target functional domains (e.g., kinase, BTB domains) to identify regions critical for resistance .
- Tyrosine Kinase Inhibitor (TKI) Profiling: Screen resistance mutations (e.g., T315I) using Sanger sequencing or digital droplet PCR (ddPCR) .
- Signaling Pathway Analysis: Phosphoproteomics and RNA-seq identify compensatory pathways (e.g., JAK-STAT) activated post-TKI treatment .
Q. How can molecular docking studies inform the design of inhibitors targeting the BCR-ABL (b3a2) fusion protein?
Methodological Answer:
- Binding Affinity Analysis: Use Autodock Vina or Schrödinger Suite to compare ligand interactions with the b3a2 kinase domain. Imatinib shows higher binding energy (-8.5 kcal/mol) than natural compounds (e.g., thymol: -6.2 kcal/mol) .
- Mutation Modeling: Simulate resistance mutations (e.g., T315I) to predict steric clashes or hydrogen bond disruptions .
- Allosteric Inhibitors: Target non-kinase domains (e.g., SH2) using fragment-based drug design (FBDD) .
Q. What are the challenges in correlating BCR-ABL (b3a2) transcript levels with protein expression in clinical samples?
Methodological Answer:
- Transcript-Protein Discrepancy: Post-transcriptional modifications (e.g., phosphorylation) or protein degradation may decouple transcript levels from functional protein activity .
- Multiparameter Assays: Combine qPCR with flow cytometry or mass spectrometry to measure both transcript and protein levels .
- Dynamic Range: Protein assays (e.g., immunobead) may lack sensitivity for low-abundance targets in MRD samples .
Q. How do chromosomal aberrations beyond the Philadelphia chromosome affect BCR-ABL (b3a2) functionality in complex karyotypes?
Methodological Answer:
- idic(Ph) Chromosomes: FISH reveals duplicated BCR-ABL fusions on isodicentric chromosomes, potentially amplifying oncogenic signaling .
- 3p- Translocations: Rare variants (e.g., t(3;9;22)) may truncate regulatory domains, altering kinase activity. Karyotyping and spectral karyotyping (SKY) map these aberrations .
- Functional Impact: Use Ba/F3 cell models with engineered translocations to assess proliferation and drug response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
